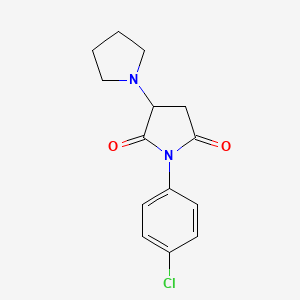![molecular formula C18H14BrClN2O3S B3820270 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B3820270.png)
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide
Descripción general
Descripción
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of thioamides. It has been studied for its potential application in medicinal chemistry due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme and inhibits its activity.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects, particularly in the central nervous system. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one of the limitations is the potential toxicity of the compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the study of the compound's potential application in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the compound's anti-inflammatory and antioxidant properties may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease.
In conclusion, 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide is a promising compound that has potential applications in medicinal chemistry. Its ability to selectively inhibit certain enzymes and its neuroprotective properties make it a valuable tool for studying various biological processes. Further research is needed to explore its full potential in the treatment of neurological and other diseases.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential application in medicinal chemistry, particularly in the development of enzyme inhibitors. It has shown promising results in inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3S/c19-11-1-7-14(8-2-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-5-3-12(20)4-6-13/h1-8,15H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVNVXNAJAFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)




![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-3-ol](/img/structure/B3820285.png)

